SR 146131

Description

Background and Overview of Cholecystokinin (B1591339) Receptor Biology and Pharmacology

Cholecystokinin (CCK) is a peptide hormone and neuropeptide found predominantly in the gastrointestinal tract and the brain. It plays significant roles in various physiological processes, including the stimulation of pancreatic enzyme secretion, gallbladder contraction, and the modulation of satiety signals. patsnap.com CCK exerts its effects by binding to specific G-protein coupled receptors known as cholecystokinin receptors. wikipedia.orgtocris.com

There are two primary subtypes of cholecystokinin receptors: CCK subtype 1 (CCK1, also known as CCK-A) and CCK subtype 2 (CCK2, also known as CCK-B). patsnap.comwikipedia.orgtocris.com These two subtypes share approximately 50% homology. wikipedia.org The CCK1 receptor is primarily located in peripheral tissues such as the pancreas and gallbladder, while the CCK2 receptor is predominantly found in the brain and stomach. patsnap.com The receptor subtypes exhibit differential selectivity for CCK peptides. The CCK1 receptor has a high affinity for sulfated CCK analogs, whereas the CCK2 receptor shows similar affinity for both sulfated and non-sulfated forms of CCK and gastrin. tocris.comguidetopharmacology.orgnih.gov Gastrin, a related peptide, also binds to CCK receptors, particularly the CCK2 receptor, which is sometimes referred to as the gastrin receptor. nih.gov

Activation of CCK receptors triggers various intracellular signaling pathways, often mediated through Gq proteins, leading to effects such as intracellular calcium release and inositol (B14025) monophosphate formation. wikipedia.orgresearchgate.netmedchemexpress.com

Rationale for Development of Selective Nonpeptide Cholecystokinin Receptor 1 Agonists

The diverse physiological roles of cholecystokinin, mediated through its receptors, have made the CCK system a target for pharmacological intervention. Given the distinct distribution and ligand selectivity of the CCK1 and CCK2 receptors, there has been significant interest in developing selective agonists and antagonists to target specific physiological processes. patsnap.com

The development of selective nonpeptide agonists for the CCK1 receptor is particularly relevant due to the peripheral localization of this subtype and its involvement in functions like satiety and gastrointestinal motility. patsnap.comtocris.comresearchgate.net While peptide agonists exist, nonpeptide compounds offer potential advantages, including improved oral bioavailability and metabolic stability, which are crucial for developing orally active therapeutic agents. nih.govadooq.com

Research has explored the potential of CCK1 receptor agonists for conditions such as obesity and eating disorders, based on the role of CCK1 receptors in mediating satiety. researchgate.netnih.gov The development of selective agonists aims to leverage the therapeutic potential of CCK1 receptor activation while minimizing potential effects mediated by the CCK2 receptor, which is more prevalent in the central nervous system and involved in processes like anxiety and pain modulation. patsnap.com The search for potent and selective nonpeptide agonists represents a strategy to develop orally active compounds with targeted effects on CCK1 receptor-mediated functions. nih.govadooq.com

Research Findings on SR 146131

This compound is a chemical compound that has been identified and characterized as a potent, orally active, and selective nonpeptide agonist for the cholecystokinin subtype 1 (CCK1) receptor. medchemexpress.comnih.govadooq.commedkoo.comchemicalbook.comnih.gov Its development aimed to provide a research tool and potential therapeutic lead with favorable pharmacological properties.

In vitro studies have demonstrated the high affinity and selectivity of this compound for the human recombinant CCK1 receptor. This compound inhibited the binding of [125I]-Bolton Hunter (BH)-sulfated cholecystokinin octapeptide (CCK-8S) to CCK1 sites with an IC50 value of 0.56 nM. researchgate.netmedchemexpress.comnih.govbiocompare.comarctomsci.com This binding was shown to be highly selective, with approximately 300-fold selectivity over the CCK2 receptor, where the IC50 was measured at 162 ± 27 nM. researchgate.netmedchemexpress.comnih.govbiocompare.comarctomsci.com

Further in vitro characterization in cell lines expressing the human recombinant CCK1 receptor (such as NIH-3T3-hCCK1 cells) revealed that this compound acts as a full agonist, inducing intracellular calcium release with an efficacy comparable to that of CCK-8S. researchgate.netmedchemexpress.comnih.gov The EC50 for calcium release was reported as 1.38 ± 0.06 nM. researchgate.netnih.gov this compound also stimulated inositol monophosphate formation, behaving as a full agonist with an EC50 of 18 ± 4 nM. researchgate.net While this compound demonstrated full agonist activity in terms of calcium release and IP1 formation in 3T3-hCCK1 cells, it acted as a partial agonist on MAPK activation and early gene expression in this cell line, as well as in neuroblastoma cell lines. medchemexpress.combiocompare.comarctomsci.com

The activity of this compound has also been evaluated in vivo across various animal models. Studies in mice showed that orally administered this compound completely inhibited gastric and gallbladder emptying with ED50 values of 66 µg/kg and 2.7 µg/kg, respectively. researchgate.netmedchemexpress.comnih.govchemicalbook.combiocompare.comarctomsci.commedchemexpress.comresearchgate.net this compound also dose-dependently reduced food intake in fasted rats, non-fasted rats stimulated by neuropeptide Y, fasted gerbils, and marmosets maintained on a restricted diet. researchgate.netmedchemexpress.comnih.govchemicalbook.combiocompare.comarctomsci.commedchemexpress.comresearchgate.net These effects were observed at various oral doses, starting from 0.1 mg/kg in fasted rats. researchgate.netmedchemexpress.comnih.govchemicalbook.combiocompare.comarctomsci.commedchemexpress.comresearchgate.net Additionally, oral administration of this compound reduced locomotor activity in mice and increased the number of Fos-positive cells in the hypothalamic paraventricular nucleus of rats. researchgate.netmedchemexpress.comchemicalbook.combiocompare.comarctomsci.comresearchgate.net Intrastriatal administration in mice elicited contralateral turning behavior. researchgate.netresearchgate.net

Crucially, the in vivo effects of this compound were inhibited by known CCK1 receptor antagonists, such as SR27897B and devazepide (B1670321), indicating that its actions are mediated entirely through the CCK1 receptor. researchgate.netnih.gov High concentrations of this compound showed only minimal effects on CCK-8S-stimulated and unstimulated cells expressing the human CCK2 receptor, further supporting its functional selectivity for CCK1 receptors in vivo. researchgate.net

Research suggests that this compound is a very potent and selective nonpeptide CCK1 agonist in vivo, potentially more potent than other CCK1 agonists reported at the time of its characterization. researchgate.netnih.govresearchgate.net Its pharmacodynamic profile suggested the possibility of high absolute bioavailability. researchgate.netnih.govresearchgate.net

The molecular basis of this compound's action at the CCK1 receptor has been investigated using techniques like molecular modeling and chimeric receptor constructs. patsnap.comresearchgate.net Studies suggest that this compound may act as a positive allosteric modulator agonist, exhibiting unique probe-dependent cooperativity with orthosteric peptide agonists. patsnap.com This indicates that it can bind to a site on the receptor distinct from where the natural peptide binds, influencing the receptor's activity. patsnap.comfrontiersin.org

In Vitro Binding and Functional Activity of this compound

| Assay | Target Receptor | IC50 / EC50 | Selectivity (vs. CCK2) | Reference |

| [125I]-BH-CCK-8S binding inhibition (3T3-hCCK1 membranes) | hCCK1 | 0.56 ± 0.10 nM (IC50) | ~300-fold | researchgate.netmedchemexpress.comnih.govbiocompare.comarctomsci.com |

| [125I]-CCK binding inhibition (CHO-hCCK2 membranes) | hCCK2 | 162 ± 27 nM (IC50) | - | medchemexpress.combiocompare.comarctomsci.com |

| Intracellular Ca2+ release (3T3-hCCK1 cells) | hCCK1 | 1.38 ± 0.06 nM (EC50) | Full agonist efficacy | researchgate.netmedchemexpress.comnih.gov |

| Inositol monophosphate formation (3T3-hCCK1 cells) | hCCK1 | 18 ± 4 nM (EC50) | Full agonist efficacy | researchgate.net |

| MAPK activation and early gene expression (3T3-hCCK1 cells) | hCCK1 | - | Partial agonist | medchemexpress.combiocompare.comarctomsci.com |

| Intracellular Ca2+ release ([Ca2+]i) (IMR-32 human neuroblastoma) | hCCK1 | 6 ± 2.3 nM (EC50) | - | researchgate.net |

In Vivo Pharmacological Effects of Orally Administered this compound in Mice

| Effect | ED50 (p.o.) | Reference |

| Gastric emptying inhibition | 66 µg/kg | researchgate.netmedchemexpress.comnih.govchemicalbook.combiocompare.comarctomsci.commedchemexpress.comresearchgate.net |

| Gallbladder emptying inhibition | 2.7 µg/kg | researchgate.netmedchemexpress.comnih.govchemicalbook.combiocompare.comarctomsci.commedchemexpress.comresearchgate.net |

| Reduced locomotor activity | from 0.3 mg/kg | researchgate.netmedchemexpress.comchemicalbook.combiocompare.comarctomsci.comresearchgate.net |

In Vivo Pharmacological Effects of Orally Administered this compound in Rats

| Effect | Effective Dose (p.o.) | Reference |

| Reduced food intake (fasted rats) | from 0.1 mg/kg | researchgate.netmedchemexpress.comnih.govchemicalbook.combiocompare.comarctomsci.commedchemexpress.comresearchgate.net |

| Reduced food intake (non-fasted, neuropeptide Y stimulated rats) | from 0.3 mg/kg | researchgate.netmedchemexpress.comnih.govchemicalbook.combiocompare.comarctomsci.commedchemexpress.comresearchgate.net |

| Increased Fos-positive cells in hypothalamic paraventricular nucleus | 10 mg/kg | researchgate.netmedchemexpress.comchemicalbook.combiocompare.comarctomsci.comresearchgate.net |

| Antagonism of fluphenazine-induced mouth movements | 0.1 µg/kg to 1 mg/kg | nih.gov |

In Vivo Pharmacological Effects of Orally Administered this compound in Other Species

Structure

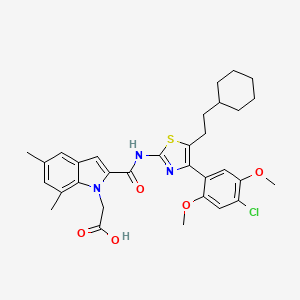

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[[4-(4-chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl]-5,7-dimethylindol-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36ClN3O5S/c1-18-12-19(2)30-21(13-18)14-24(36(30)17-28(37)38)31(39)35-32-34-29(22-15-26(41-4)23(33)16-25(22)40-3)27(42-32)11-10-20-8-6-5-7-9-20/h12-16,20H,5-11,17H2,1-4H3,(H,37,38)(H,34,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDFTMICKVDYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(N2CC(=O)O)C(=O)NC3=NC(=C(S3)CCC4CCCCC4)C5=CC(=C(C=C5OC)Cl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047370 | |

| Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221671-61-0 | |

| Record name | (2-{[4-(4-Chloro-2,5-dimethoxyphenyl)-5-(2-cyclohexylethyl)-1,3-thiazol-2-yl]carbamoyl}-5,7-dimethyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Characterization of Sr 146131

In Vitro Receptor Binding and Selectivity Profile

In vitro studies have been instrumental in defining how SR 146131 interacts with cholecystokinin (B1591339) receptors at the molecular level. These investigations typically involve receptor binding assays to determine affinity and selectivity.

Affinity for Human Cholecystokinin Receptor 1 (CCK1R)

This compound has been identified as a potent agonist at the human cholecystokinin receptor 1 (CCK1R). Studies using membranes from 3T3-hCCK1 cells have shown that this compound inhibits the binding of the radioligand [125I]-BH-CCK-8S to CCK1R sites with a high affinity. The reported IC50 value for this inhibition is 0.56 ± 0.10 nM. drugbank.combindingdb.org This indicates that this compound can effectively compete with the endogenous ligand CCK-8S for binding to the CCK1R.

Selectivity Profile Against Human Cholecystokinin Receptor 2 (CCK2R)

A key aspect of this compound's profile is its selectivity for CCK1R over the closely related CCK2R. In binding assays using membranes from CHO-hCCK2 cells, this compound demonstrated significantly lower affinity for the CCK2R compared to the CCK1R. The IC50 value for inhibiting the binding of radiolabeled CCK to CCK2R sites was found to be 162 ± 27 nM. drugbank.combindingdb.org This considerable difference in IC50 values highlights this compound's selectivity, showing approximately 290-fold higher affinity for the CCK1R compared to the CCK2R (162 nM / 0.56 nM ≈ 289). drugbank.combindingdb.org

The binding characteristics demonstrating this selectivity are summarized in the table below:

| Receptor | Ligand | Cell Line | IC50 (nM) | Citation |

| hCCK1R | [125I]-BH-CCK-8S | 3T3-hCCK1 | 0.56 ± 0.10 | drugbank.combindingdb.org |

| hCCK2R | Radiolabeled CCK | CHO-hCCK2 | 162 ± 27 | drugbank.combindingdb.org |

Inhibition of Radioligand Binding to CCK1R

Further investigation into the interaction of this compound with CCK1R has involved studying its effect on the binding of different radioligands. Beyond competing with peptide ligands like CCK-8S, this compound has been shown to interact with benzodiazepine (B76468) radioligands that bind to an intramembranous allosteric pocket within CCK1R. wikipedia.orgwikipedia.orgplos.org This interaction suggests that this compound may bind to a site that overlaps with or influences the binding of both orthosteric (peptide) and allosteric ligands. wikipedia.orgwikipedia.org Notably, this compound can inhibit a fraction of the saturable binding of a benzodiazepine radioligand, indicating a potentially cooperative binding mechanism across the receptor complex. wikipedia.org

Functional Agonist Activity and Efficacy in Cellular Models

The binding of this compound to CCK1R translates into functional effects within cells, characteristic of receptor activation. Studies in various cell lines expressing the human CCK1R have explored the downstream signaling events triggered by this compound.

Induction of Intracellular Calcium ([Ca2+]i) Release

This compound is a potent agonist for the induction of intracellular calcium ([Ca2+]i) release, a key signaling pathway mediated by CCK1R, primarily through Gq/11 protein coupling. drugbank.combindingdb.org In 3T3-hCCK1 cells, this compound acts as a full agonist in stimulating [Ca2+]i release. drugbank.combindingdb.org Similar observations of this compound stimulating intracellular calcium responses have been made in CHO cells expressing CCK1R. plos.org This demonstrates that this compound effectively activates the calcium signaling cascade downstream of CCK1R.

Stimulation of Inositol (B14025) Monophosphate (IP1) Formation

Another important signaling pathway activated by CCK1R is the stimulation of inositol monophosphate (IP1) formation, which is also linked to Gq/11 protein activation. drugbank.combindingdb.org this compound has been shown to be a potent agonist for IP1 formation. drugbank.combindingdb.org In 3T3-hCCK1 cells, this compound functions as a full agonist in stimulating IP1 formation, similar to its effects on calcium release. drugbank.combindingdb.org Studies in CHO-CCK1R cells have also reported this compound stimulating IP1 responses. These findings confirm this compound's ability to fully activate the phosphoinositide signaling pathway mediated by CCK1R.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Studies have shown that this compound partially activates mitogen-activated protein kinase (MAPK) pathways medchemexpress.comnih.gov. In 3T3-hCCK1 cells, this compound acts as a partial agonist on MAPK activation medchemexpress.commedchemexpress.com.

Enhancement of Immediate Early Gene Expression (e.g., krox 24)

This compound has been observed to enhance the expression of immediate early genes, such as krox 24 medchemexpress.comnih.govresearchgate.net. In 3T3-hCCK1 cells, this compound functions as a partial agonist in enhancing early gene expression medchemexpress.commedchemexpress.com. The gene krox 24 is also known by other names, including Egr1, Zif-268, NGFI-A, TIS8, and ZENK, and encodes a nuclear protein that acts as a transcription factor usbio.netfrontiersin.orgfrontiersin.orgmdpi.com.

Agonist Efficacy Spectrum across Different Cell Lines

The agonist efficacy of this compound varies depending on the cell line and the specific intracellular event being measured medchemexpress.comnih.gov. In 3T3-hCCK1 cells, this compound behaves as a full CCK1 receptor agonist for intracellular calcium release and IP1 formation medchemexpress.commedchemexpress.comnih.gov. For intracellular calcium release in 3T3-hCCK1 cells, this compound shows an efficacy comparable to that of CCK-8S nih.govresearchgate.net. However, in the same 3T3-hCCK1 cell line, this compound acts as a partial agonist on MAPK activation and early gene expression medchemexpress.commedchemexpress.com. Furthermore, this compound has been shown to act as a partial agonist in human CHP212 and IMR32 neuroblastoma cell lines, which constitutively express the CCK1 receptor, in terms of intracellular calcium release and inositol monophosphate formation nih.govresearchgate.net.

Here is a summary of this compound's agonist efficacy in different cell lines and events:

| Cell Line | Intracellular Event | Agonist Efficacy | Citation |

| 3T3-hCCK1 | [Ca2+]i release & IP1 formation | Full Agonist | medchemexpress.commedchemexpress.comnih.gov |

| 3T3-hCCK1 | MAPK activation | Partial Agonist | medchemexpress.commedchemexpress.com |

| 3T3-hCCK1 | Early gene expression | Partial Agonist | medchemexpress.commedchemexpress.com |

| CHP212 (human neuroblastoma) | [Ca2+]i release & IP1 formation | Partial Agonist | nih.govresearchgate.net |

| IMR32 (human neuroblastoma) | [Ca2+]i release & IP1 formation | Partial Agonist | nih.govresearchgate.net |

Receptor Mediation and Pharmacological Reversibility

The effects of this compound are mediated by the CCK1 receptor nih.gov.

Inhibition of Effects by Selective CCK1R Antagonists (e.g., SR27897B, Devazepide)

The biological activities of this compound, including its effects on intracellular calcium release, inositol monophosphate formation, MAPK activation, and immediate early gene expression, are inhibited by selective CCK1 receptor antagonists such as SR27897B and devazepide (B1670321) medchemexpress.comnih.gov. This inhibition by known CCK1R antagonists suggests that the observed effects of this compound are entirely mediated through the CCK1 receptor nih.gov. Devazepide is a potent, orally active, and selective non-peptide CCK1 receptor antagonist wikipedia.orgnih.govtocris.comrndsystems.com. SR27897B (also known as Lintitript) is also identified as a potent and selective CCK1 antagonist nih.govnih.govtocris.com.

Molecular Mechanisms of Sr 146131 Interaction with Cholecystokinin Receptor 1

Ligand-Receptor Binding Site Analysis

Studies employing techniques such as site-directed mutagenesis and molecular modeling have provided insights into how SR 146131 interacts with the CCK1 receptor. These investigations aim to map the specific regions and residues within the receptor that constitute the binding site for this non-peptide agonist.

Identification of Common Binding Sites with Endogenous CCK-8S C-terminus

Research indicates that this compound shares a common binding site with the biologically crucial C-terminus of the endogenous peptide agonist, cholecystokinin (B1591339) octapeptide (CCK-8S). acs.orgnih.govbiorxiv.org The C-terminal amidated tripeptide of CCK, specifically Met-Asp-Phe-NH2, interacts with a region of the CCK1R binding site that is also occupied by this compound. nih.gov This suggests an overlap in the molecular recognition mechanisms for the peptide and non-peptide agonists at this receptor.

Delineation of Distinct Binding Sites from Antagonist SR 27897

Despite being structurally related to the CCK1 receptor antagonist SR 27897, this compound occupies a distinct binding site on the receptor. researchgate.netresearchgate.net This difference in binding location provides a molecular explanation for their contrasting pharmacological properties, with this compound acting as an agonist and SR 27897 as a competitive antagonist. researchgate.netnih.gov Studies involving mutated receptors have further supported this distinction, showing that certain mutations affect the binding or activity of one ligand but not the other. researchgate.net

Role of Extracellular Charged Residues in Ligand Interactions (e.g., Lys115, Arg197, Arg336)

Extracellular charged residues of the human CCK1 receptor play varying roles in the interaction with different ligands, including this compound, SR 27897, and CCK-8S. Alanine (B10760859) replacement studies of positively charged residues in the extracellular domains have shown that only the R336A mutation affected the potency of this compound in mutated receptors. researchgate.netnih.gov In contrast, Lys115 and Lys187 were implicated in SR 27897 binding. researchgate.net The binding or activity of CCK-8S was significantly affected by the replacement of Lys115, Arg197, and Arg336. researchgate.netnih.gov These findings highlight the specific involvement of certain charged residues in the binding of each ligand.

Characterization of Specific Receptor Residues Affecting Agonist Potency

Mutational analysis has identified several residues throughout the CCK1 receptor that affect the agonist potency of this compound. Mutations at residues such as Phe97, Gly122, Phe198, Trp209, Ile229, Asn333, Arg336, and Leu356 have been shown to reduce this compound agonist potency. researchgate.netnih.gov Conversely, mutations at Tyr48, Cys94, Asn98, Leu217, and Ser359 increased its potency. researchgate.net Notably, mutations of Phe198, Trp209, and Asn333 affected both SR 27897 and this compound binding or activity, suggesting some shared points of interaction or influence despite distinct primary binding sites. researchgate.net Leu356, located in transmembrane domain seven, has been identified as a putative contact point for this compound binding. nih.gov The physico-chemical nature of residue Met-121 also appears essential for CCK1R functioning and is involved in the binding site for CCK and the activation process, suggesting a role in this compound action as well due to shared binding characteristics. acs.orgnih.gov

Receptor Activation and Signal Transduction Pathways

This compound's interaction with the CCK1 receptor leads to the activation of downstream signaling pathways, consistent with its role as an agonist.

Characterization as a Positive Allosteric Modulator (PAM) Agonist

This compound has been characterized as a potent full agonist at the CCK1R. researchgate.net While primarily described as a full agonist, recent research exploring allosteric modulation suggests that some ligands can act as PAM-agonists, enhancing the action of the endogenous agonist while also possessing some intrinsic activity. frontiersin.orgwindows.net Studies have identified this compound as a PAM-agonist of the CCK1R, and investigations have sought to determine its putative binding mode and receptor activation mechanism through approaches combining molecular modeling, chimeric receptor constructs, and site-directed mutagenesis. researchgate.net This characterization suggests that this compound may not only directly activate the receptor but also positively modulate the activity of endogenous CCK.

Table: Key Receptor Residues Affecting this compound Potency

| Residue | Effect on this compound Potency | Location/Context | Source |

| Phe97 | Reduced | researchgate.net | |

| Gly122 | Reduced | researchgate.net | |

| Met121 | Crucial for functioning, involved in binding and activation | Transmembrane Domain 3 | acs.orgnih.gov |

| Phe198 | Reduced | Also affects SR 27897 | researchgate.net |

| Trp209 | Reduced | Also affects SR 27897 | researchgate.net |

| Ile229 | Reduced | researchgate.net | |

| Asn333 | Reduced | Also affects SR 27897 | researchgate.net |

| Arg336 | Reduced | Extracellular domain; also affects CCK-8S | researchgate.netnih.gov |

| Leu356 | Reduced | Transmembrane Domain 7; putative contact point | researchgate.netnih.gov |

| Tyr48 | Increased | researchgate.net | |

| Cys94 | Increased | Involved in CCK binding network | nih.govresearchgate.net |

| Asn98 | Increased | Involved in CCK binding network | biorxiv.orgresearchgate.net |

| Leu217 | Increased | researchgate.net | |

| Ser359 | Increased | researchgate.net |

Table: Comparison of Binding Site Interactions

| Ligand | Common Binding Site with CCK-8S C-terminus | Distinct Binding Site from SR 27897 | Affected by R336A Mutation | Affected by Lys115 Mutation | Affected by Arg197 Mutation | Putative Contact Point Leu356 |

| This compound | Yes acs.orgnih.govbiorxiv.org | Yes researchgate.netresearchgate.net | Yes researchgate.netnih.gov | No significant effect | No significant effect | Yes nih.gov |

| CCK-8S | N/A (Endogenous) | Partially Overlapping researchgate.net | Yes researchgate.netnih.gov | Yes researchgate.netnih.gov | Yes researchgate.netnih.gov | Affected nih.gov |

| SR 27897 | Partially Overlapping researchgate.net | N/A (Reference) | No significant effect researchgate.net | Yes researchgate.net | No significant effect researchgate.net | Probably not in contact nih.gov |

Demonstration of Cooperative Interactions with Orthosteric Peptide Agonistsbiorxiv.org

This compound has been characterized as a positive allosteric modulator (PAM) or PAM agonist of the CCK1R nih.govmybiosource.comresearchgate.net. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where endogenous agonists, such as the peptide hormone cholecystokinin (CCK), bind frontiersin.org. This distinct binding allows for the possibility of simultaneous occupation of the receptor by both the allosteric modulator and the orthosteric agonist frontiersin.org.

Studies have demonstrated that this compound exhibits cooperative interactions with orthosteric peptide agonists of the CCK1R nih.govescholarship.org. This cooperativity implies that the binding of this compound influences the binding or efficacy of the orthosteric peptide agonist, and vice versa frontiersin.org. Molecular modeling studies, which included docking this compound and its analogs into a receptor structure already bound to the natural endogenous peptide agonist cholecystokinin, provided a refined structural model of the intact CCK1R holoreceptor nih.gov. Both this compound and its analogs were simultaneously accommodated in this model, consistent with derived structure-activity relationships and their ability to exhibit probe-dependent cooperativity with orthosteric peptide agonists nih.gov. The cooperative interactions between orthosteric and allosteric ligands have been demonstrated, and kinetic parameters for the binding of each ligand have been reported escholarship.org. While some earlier research suggested SR-146,131 might share a common binding site with the biologically crucial C terminus of cholecystokinin in the human CCK1 receptor, referencing a role for Met-121 biorxiv.org, more recent characterization points towards an allosteric mechanism with cooperative effects frontiersin.orgnih.govescholarship.org.

Evidence for Stimulation of Dual Intracellular Signaling Pathwayslabsolu.caescholarship.org

The CCK1R is known to couple predominantly with the Gq family of G proteins, leading to the activation of phospholipase C-β and subsequent release of intracellular calcium and activation of protein kinase C nih.gov. However, like many GPCRs, the CCK1R can activate multiple interacting signaling cascades, including those mediated by G13, Gs, and arrestin, in addition to Gq nih.govbiorxiv.org.

Research indicates that this compound is a potent agonist at the CCK1R, influencing several intracellular events linked to receptor activation medchemexpress.com. Evidence suggests that this compound can stimulate dual intracellular signaling pathways mediated by the CCK1 receptor researchgate.net. Studies in 3T3-hCCK1 cells have shown that this compound acts as a full CCK1 receptor agonist for intracellular calcium release ([Ca2+]i) and inositol (B14025) phosphate (B84403) 1 (IP1) formation, pathways typically downstream of Gq activation medchemexpress.com. In contrast, this compound appears to be a partial agonist for the activation of mitogen-activated protein kinase (MAPK) and early gene expression in the same cell line medchemexpress.com. This differential efficacy on distinct signaling pathways provides evidence for the stimulation of dual intracellular signaling by this compound through the CCK1R medchemexpress.comresearchgate.net. Biological activity studies utilizing various receptor constructs have provided insights into the molecular mechanisms by which these ligands induce activity escholarship.org. The ability of this compound to differentially activate these pathways highlights the complexity of CCK1R signaling and the potential for ligands to exhibit biased agonism nih.govbiorxiv.org.

The following table summarizes some of the binding and efficacy data for this compound:

| Target/Pathway | Assay Type | Value | Efficacy (vs. full agonist) | Cell Line | Reference |

| CCK1 sites | Binding (IC50) | 0.56 ± 0.10 nM | N/A | 3T3-hCCK1 membranes | medchemexpress.com |

| CCK2 sites | Binding (IC50) | 162 ± 27 nM | N/A | CHO-hCCK2 membranes | medchemexpress.com |

| [Ca2+]i release | Agonism | Potent | Full agonist | 3T3-hCCK1 cells | medchemexpress.com |

| IP1 formation | Agonism | Potent | Full agonist | 3T3-hCCK1 cells | medchemexpress.com |

| MAPK activation | Agonism | Potent | Partial agonist | 3T3-hCCK1 cells | medchemexpress.com |

| Early gene expression | Agonism | Potent | Partial agonist | 3T3-hCCK1 cells | medchemexpress.com |

| Agonism (general CCK1R activation) | Agonism (pEC50) | 10.34 | N/A | Not specified | mybiosource.com |

Biological Activities in Preclinical Animal Models

Gastrointestinal System Modulation

SR 146131 has demonstrated significant effects on gastrointestinal motility in animal models, specifically impacting gastric and gallbladder emptying. researchgate.netmedchemexpress.com

Inhibition of Gastric Emptying

Studies in mice have shown that this compound can completely inhibit gastric emptying. researchgate.netmedchemexpress.com The median effective dose (ED50) for this effect was determined to be 66 µg/kg administered orally. researchgate.netmedchemexpress.com

Modulation of Gallbladder Emptying

This compound also completely inhibited gallbladder emptying in mice. researchgate.netmedchemexpress.com This effect was observed at a lower dose compared to gastric emptying, with an oral ED50 of 2.7 µg/kg. researchgate.netmedchemexpress.com

Here is a summary of this compound's effects on gastric and gallbladder emptying in mice:

| Parameter | Effect | ED50 (oral) | Animal Model |

| Gastric Emptying | Inhibition | 66 µg/kg | Mice |

| Gallbladder Emptying | Inhibition | 2.7 µg/kg | Mice |

Central Nervous System (CNS) and Behavioral Effects

In addition to its gastrointestinal effects, this compound has been shown to influence the central nervous system, particularly in the regulation of feeding behavior and neuronal activity in specific brain regions. researchgate.netmedchemexpress.com

Regulation of Feeding Behavior and Satiety Induction

This compound has demonstrated a dose-dependent reduction in food intake in various animal models. researchgate.netmedchemexpress.com This effect suggests a role in the regulation of feeding behavior and the induction of satiety. researchgate.netmedchemexpress.com

Effects in Fasted and Neuropeptide Y-Stimulated Feeding Models

This compound reduced food intake in fasted rats starting from an oral dose of 0.1 mg/kg. researchgate.netmedchemexpress.com Furthermore, it was effective in reducing food intake in non-fasted rats where feeding had been significantly stimulated by the administration of neuropeptide Y (NPY) (1-36), with effects observed from an oral dose of 0.3 mg/kg. researchgate.netmedchemexpress.com Reductions in food intake were also noted in fasted gerbils (from 0.1 mg/kg orally) and in marmosets on a restricted diet (from 3 mg/kg orally). researchgate.netmedchemexpress.com

Here is a summary of this compound's effects on food intake in different animal models:

| Animal Model | Feeding Condition | Effect on Food Intake | Effective Oral Dose (from) |

| Fasted Rats | Fasted | Reduced | 0.1 mg/kg |

| Non-fasted Rats (NPY-stimulated) | Highly stimulated by NPY (1-36) | Reduced | 0.3 mg/kg |

| Fasted Gerbils | Fasted | Reduced | 0.1 mg/kg |

| Marmosets | Restricted diet | Reduced | 3 mg/kg |

Impact on Hypothalamic Neuronal Activity (e.g., Fos-positive cells in paraventricular nucleus)

This compound has been shown to increase the number of Fos-positive cells in the hypothalamic paraventricular nucleus (PVN) of rats following oral administration of 10 mg/kg. medchemexpress.com The expression of Fos protein is often used as a marker of increased neuronal activity. frontiersin.orgnih.gov

Alteration of Locomotor Activity

Studies in mice have shown that orally administered this compound can reduce locomotor activity, with effects observed starting from a dose of 0.3 mg/kg medchemexpress.com. Locomotor activity is a common behavioral measure in preclinical studies, often assessed to understand the general activity levels of animals and the potential effects of compounds on motor function or exploratory behavior unl.edunih.govplos.org.

| Species | Route of Administration | Effective Dose (from) | Effect on Locomotor Activity | Source |

| Mice | Oral | 0.3 mg/kg | Reduced | medchemexpress.com |

Reduction of Cerebellar Cyclic GMP Levels

Oral administration of this compound has been shown to reduce levels of cerebellar cyclic GMP (cGMP) in rats nih.govresearchgate.net. This effect was observed within a dose range of 0.3 to 10 mg/kg nih.govresearchgate.net. The CCK1 antagonist SR27897B was found to prevent this reduction, suggesting the effect is mediated via CCK1 receptors researchgate.net. Cyclic GMP is an important second messenger involved in various signaling pathways in the brain, including those in the cerebellum ubc.camdpi.comnih.gov.

| Species | Route of Administration | Dose Range | Effect on Cerebellar cGMP | Prevention by Antagonist | Source |

| Rats | Oral | 0.3-10 mg/kg | Reduced | Yes (SR27897B, a CCK1 antagonist) | nih.govresearchgate.net |

Antagonism of Drug-Induced Orofacial Dyskinesias

This compound has demonstrated the ability to significantly and dose-dependently antagonize fluphenazine-induced mouth movements in rats nih.govresearchgate.net. Fluphenazine (B1673473) is an antipsychotic drug known to induce orofacial dyskinesias, which are involuntary movements of the mouth and face nih.govnih.gov. This antagonism by this compound was observed at oral doses ranging from 0.1 microgram/kg to 1 mg/kg nih.govresearchgate.net. The CCK1 antagonist SR27897B prevented the effects of SR146131, indicating CCK1 receptor mediation researchgate.net.

| Species | Inducing Agent | Route of Administration | Dose Range | Effect on Orofacial Dyskinesias | Prevention by Antagonist | Source |

| Rats | Fluphenazine | Oral | 0.1 µg/kg - 1 mg/kg | Antagonized (dose-dependent) | Yes (SR27897B, a CCK1 antagonist) | nih.govresearchgate.net |

Modulation of Sensorimotor Gating (Prepulse Inhibition, PPI)

This compound has been evaluated for its effects on prepulse inhibition (PPI) of the acoustic startle reflex in preclinical models nih.govnih.govsandiegoinstruments.comnih.govutmb.edu. PPI is a measure of sensorimotor gating, reflecting the brain's ability to filter sensory information nih.govsandiegoinstruments.comnih.gov. Deficits in PPI are observed in various neuropsychiatric disorders, including schizophrenia nih.govsandiegoinstruments.com. This compound did not significantly affect baseline PPI or amphetamine-induced PPI deficits nih.gov. However, it dose-dependently antagonized PPI deficits induced by certain pharmacological agents nih.gov.

Attenuation of NMDA Antagonist-Induced PPI Deficits

This compound dose-dependently antagonized the PPI deficits induced by dizocilpine (B47880) nih.gov. Dizocilpine is a noncompetitive N-methyl-D-aspartate (NMDA) antagonist known to disrupt PPI nih.govnih.govrndsystems.com. The significant effect of this compound on PPI disrupted by an NMDA antagonist is associated with drugs that inhibit serotonin (B10506) (5HT)2A transmission researchgate.netnih.gov.

| Inducing Agent (PPI Deficit) | Effect of this compound | Source |

| Dizocilpine (NMDA antagonist) | Dose-dependent antagonism of PPI deficit | nih.gov |

Attenuation of Serotonin 5HT2A Agonist-Induced PPI Deficits

This compound also dose-dependently antagonized PPI deficits produced by 2,5-dimethoxy-4-iodoamphetamine (DOI) researchgate.netnih.gov. DOI is a direct agonist of the serotonin 5HT2A receptor researchgate.netnih.govnih.govwikipedia.org. The antagonism of DOI-induced PPI deficits by this compound is consistent with the effects of drugs that inhibit transmission in the 5HT2A receptor system, including atypical antipsychotic drugs nih.gov.

| Inducing Agent (PPI Deficit) | Effect of this compound | Source |

| DOI (5HT2A agonist) | Dose-dependent antagonism of PPI deficit | researchgate.netnih.gov |

Investigation of Dopaminergic System Involvement in PPI Effects

Prepulse inhibition (PPI) of the startle reflex is a widely used paradigm in preclinical research to assess sensorimotor gating, a neurological process often disrupted in neuropsychiatric disorders such as schizophrenia. fishersci.cawikidoc.org Deficits in PPI can be induced by pharmacological agents that modulate various neurotransmitter systems, including the dopaminergic system. fishersci.cawikidoc.orgwikipedia.orgwikidoc.org Specifically, increased dopaminergic transmission, particularly via the D2 receptor family, has been shown to disrupt PPI in animal models. fishersci.ca Given that cholecystokinin (B1591339) (CCK) has been suggested to inhibit mesolimbic dopamine (B1211576) function via CCK-A receptors, investigations have explored whether selective CCK-A agonists like this compound possess antipsychotic-like properties, which would potentially include the ability to attenuate dopamine-mediated PPI deficits. wikipedia.orgscribd.com

Studies have been conducted in preclinical animal models to directly investigate the involvement of the dopaminergic system in the effects of this compound on PPI. In these investigations, the ability of this compound to modulate PPI deficits induced by different pharmacological agents was assessed. One approach involved examining its effect on PPI disruption caused by amphetamine, an indirect dopamine agonist known to increase dopamine release and impair PPI. wikipedia.orgwikipedia.orgscribd.com

In experiments, this compound was tested for its capacity to attenuate PPI deficits induced by amphetamine. The findings indicated that this compound did not significantly affect baseline startle magnitude, baseline PPI, or the deficits in PPI induced by amphetamine. wikipedia.orgscribd.com This lack of effect on amphetamine-induced PPI disruption suggests that this compound, as a selective nonpeptide CCK-A agonist, may not exert antipsychotic-like effects specifically through modulation of dopamine transmission. wikipedia.orgscribd.com

In contrast to its effects on amphetamine-induced deficits, this compound was found to dose-dependently antagonize PPI deficits induced by dizocilpine, a noncompetitive N-methyl-D-aspartate (NMDA) antagonist, and by 2,5-dimethoxy-4-iodoamphetamine (DOI), a direct 5HT2A agonist. wikipedia.orgscribd.com These findings suggest that while this compound influences sensorimotor gating as measured by PPI, its mechanism of action in this context appears to involve pathways other than those primarily mediated by increased dopamine transmission. wikipedia.orgscribd.com The effects on dizocilpine and DOI-induced PPI deficits are consistent with the actions of drugs that inhibit transmission in the 5HT2A receptor system, including some atypical antipsychotic medications. wikipedia.orgscribd.com

The results from these preclinical investigations suggest that the observed effects of this compound on PPI deficits, particularly its antagonism of dizocilpine and DOI-induced disruptions, are likely mediated through mechanisms independent of a direct interaction with the dopaminergic system pathways involved in amphetamine-induced PPI deficits. wikipedia.orgscribd.com

Key findings regarding the effects of this compound on pharmacologically induced PPI deficits in preclinical animal models are summarized in the table below:

| Inducing Agent (Mechanism) | Effect of Agent on PPI | Effect of this compound on Induced PPI Deficit | Implication for Dopaminergic Involvement | Source(s) |

| Amphetamine (Indirect Dopamine Agonist) | Disruption | No significant attenuation | Limited direct effect on dopamine-mediated PPI disruption | wikipedia.orgscribd.com |

| Dizocilpine (Noncompetitive NMDA Antagonist) | Disruption | Dose-dependent antagonism | Effect likely independent of primary dopamine pathways | wikipedia.orgscribd.com |

| DOI (Direct 5HT2A Agonist) | Disruption | Dose-dependent antagonism | Effect likely independent of primary dopamine pathways, potentially involving 5HT2A system | wikipedia.orgscribd.com |

Further research would be necessary to fully elucidate the complex interplay between the CCK-A receptor system and other neurotransmitter systems, including the dopaminergic system, in the regulation of sensorimotor gating.

Structure Activity Relationship Sar Studies of Sr 146131 and Analogs

Identification of Chemical Moieties Critical for CCK1R Agonism

Research into the SAR of SR 146131 and related compounds has aimed to pinpoint the structural features responsible for potent CCK1R agonism. Studies involving molecular modeling and the testing of analogs have provided insights into how this compound interacts with the CCK1R binding site nih.govresearchgate.netresearchgate.net.

One key finding suggests that this compound occupies a region within the CCK1R binding site that overlaps with the C-terminal amidated tripeptide of the endogenous ligand CCK, specifically the Met-Asp-Phe-NH2 portion, which is crucial for peptide CCK binding and activity researchgate.netbiorxiv.orgplos.org. This indicates that specific parts of the this compound molecule mimic or interact with residues in the receptor that recognize this critical part of the natural peptide agonist.

Further SAR studies on analogs, including imidazole (B134444) carboxamides, have identified specific groups important for agonist activity. For instance, an isopropyl group was localized as an "agonist trigger" within such small molecules, interacting with receptor residue Leu7.39 frontiersin.org. This highlights the significance of the specific chemical environment and interactions at the binding site for eliciting an agonist response.

While detailed, residue-by-residue SAR data for every moiety of this compound across various analogs is extensive in the literature, the core principle involves systematically modifying parts of the molecule (e.g., the thiazole (B1198619) ring, the indole (B1671886) moiety, the cyclohexylethyl group, or the dimethoxyphenyl group) and observing the effect on CCK1R binding affinity and functional activity (agonism). Data tables in scientific literature typically present binding affinities (e.g., Ki or IC50 values) and functional potencies (e.g., EC50 values) for a series of analogs, allowing researchers to deduce the contribution of each structural change.

Analysis of Structural Features Influencing Receptor Selectivity

This compound is characterized by its selectivity for the CCK1R over the closely related CCK2 receptor (CCK2R) adooq.combiocompare.commedchemexpress.combioscience.co.uknih.gov. The two receptor subtypes exhibit differences in their recognition of peptide ligands, with CCK1R requiring a sulfated tyrosine residue for high affinity, while CCK2R primarily recognizes the C-terminal tetrapeptide shared by CCK and gastrin ed.ac.ukresearchgate.netguidetopharmacology.org. SAR studies have aimed to understand the structural basis for this compound's preference for CCK1R.

Comparative binding studies have shown that this compound inhibits the binding of radiolabeled CCK to CCK1 sites with significantly higher potency than to CCK2 sites. For example, an IC50 value of 0.56 ± 0.10 nM was reported for CCK1 sites on 3T3-hCCK1 cell membranes, compared to an IC50 of 162 ± 27 nM for CCK2 sites in CHO-hCCK2 membranes medchemexpress.com. This represents approximately a 290-fold selectivity for CCK1R over CCK2R.

SAR investigations comparing this compound and its analogs have explored how modifications affect this selectivity. Subtle structural differences, such as those between this compound (an agonist) and SR 27897 (an antagonist), have been noted to result in different binding sites on the human CCK1 receptor, contributing to their distinct pharmacological profiles and potentially selectivity researchgate.net.

Furthermore, studies on related non-peptide agonists, such as imidazole carboxamides, suggest that the rotation at a single bond can change the selectivity from CCK1R to CCK2R frontiersin.org. This highlights the delicate balance of structural features that govern receptor subtype preference. While specific detailed SAR data explicitly linking each moiety of this compound to its selectivity profile across a wide range of analogs is distributed across various studies, the general principle involves identifying modifications that maintain or enhance potency at CCK1R while significantly reducing activity at CCK2R.

Here is a sample table illustrating the concept of selectivity based on hypothetical data derived from the search results:

| Compound | CCK1R Binding (IC50, nM) | CCK2R Binding (IC50, nM) | Selectivity (CCK2R/CCK1R) |

| This compound | 0.56 medchemexpress.com | 162 medchemexpress.com | ~290x |

| Analog A | 1.2 | 500 | ~417x |

| Analog B | 0.8 | 50 | ~62.5x |

Relationship Between Structure and Allosteric Modulatory Properties

Beyond its direct agonist activity, this compound has also been identified as a positive allosteric modulator (PAM) agonist at the CCK1R holoreceptor nih.govresearchgate.net. Allosteric modulators bind to a site distinct from the orthosteric site where the endogenous ligand binds and can influence the receptor's response to the orthosteric ligand nih.govnih.gov.

SAR studies have probed the structural features of this compound and its analogs to understand their impact on both agonism and allosteric cooperativity with orthosteric peptide agonists nih.govresearchgate.net. This research aims to identify structural elements that contribute to binding affinity and potency while simultaneously retaining or enhancing PAM activity nih.govresearchgate.net.

Molecular docking studies of this compound and its analogs into a structural model of the CCK1R, including the bound endogenous peptide agonist, have provided insights into the putative binding mode of this compound and how it can be simultaneously accommodated with the orthosteric ligand nih.govresearchgate.net. This co-occupancy of the receptor is consistent with the observed probe-dependent cooperativity exhibited by this compound and its analogs nih.gov.

Identifying structural features that differentiate between pure agonists, PAMs with intrinsic activity (like this compound), and pure PAMs without intrinsic activity is a key goal of these SAR studies nih.govresearchgate.net. This involves analyzing how modifications to the this compound structure affect both its ability to directly activate the receptor and its capacity to enhance the activity of orthosteric agonists. Research in this area seeks to delineate the structural determinants responsible for binding affinity independently of efficacy and allosteric modulation researchgate.net.

Understanding the relationship between the structure of this compound and its allosteric properties is crucial for the potential design of novel CCK1R ligands with tailored pharmacological profiles, such as PAMs with minimal intrinsic activity that could enhance the effect of endogenous CCK nih.govresearchgate.netnih.gov.

Comparative Pharmacological Analyses

Comparison with Endogenous Cholecystokinin (B1591339) Peptides (e.g., CCK-8S)

SR 146131 has been compared to endogenous cholecystokinin peptides, particularly sulfated cholecystokinin octapeptide (CCK-8S), which is a natural, potent agonist for the CCK1R nih.govguidetopharmacology.orgresearchgate.net. In vitro studies using NIH-3T3 cells expressing the human recombinant CCK1 receptor (3T3-hCCK1) show that this compound inhibits the binding of [125I]-BH-CCK-8S with an IC50 value of 0.56 ± 0.10 nM glpbio.commedchemexpress.combiocompare.com. This indicates a high binding affinity of this compound for the CCK1 receptor, comparable to that of the endogenous peptide.

In terms of functional activity, this compound demonstrates agonist properties on several intracellular events linked to CCK1 receptor activation. In 3T3-hCCK1 cells, this compound acts as a full agonist for intracellular calcium release ([Ca2+]i) and inositol (B14025) monophosphate (IP1) formation, with efficacy comparable to that of CCK-8S glpbio.commedchemexpress.combiocompare.comnih.govresearchgate.net. For instance, the EC50 for intracellular calcium release was reported as 1.38 ± 0.06 nM for this compound in one study, while CCK-8S had an EC50 of 0.5 ± 0.04 nM in IMR-32 human neuroblastoma cells researchgate.net. Both compounds induced Ca2+ oscillations at subnanomolar concentrations and sustained responses at higher concentrations nih.govresearchgate.net. Similarly, both fully stimulated inositol monophosphate formation nih.govresearchgate.net.

However, this compound shows differences in its activity profile compared to CCK-8S in certain signaling pathways and cell lines. It acts as a partial agonist on MAPK activation and early gene expression (like krox 24) in 3T3-hCCK1 cells glpbio.commedchemexpress.combiocompare.comnih.gov. Furthermore, in human neuroblastoma cell lines like CHP212 and IMR32, which constitutively express the CCK1 receptor, this compound behaves as a partial agonist on intracellular calcium release and inositol monophosphate formation glpbio.commedchemexpress.combiocompare.comnih.gov.

Research also suggests that this compound and CCK-8S may have different kinetics or duration of action, with some studies indicating a more prolonged duration of action for the nonpeptide agonist this compound in stimulating [Ca2+]i compared to an equally effective dose of CCK-8S researchgate.net.

Molecular modeling and site-directed mutagenesis studies have provided insights into the binding of this compound and CCK to the CCK1R. These studies suggest that this compound occupies a region within the CCK1R binding site that interacts with the C-terminal amidated tripeptide of CCK, specifically the Met-Asp-Phe-NH2 sequence, which is crucial for CCK's binding and biological activity patsnap.comnih.govhal.sciencepsu.edu. This indicates a shared binding region despite their structural differences (peptide vs. nonpeptide).

Here is a summary of comparative in vitro data:

| Compound | Target | Assay | IC50/EC50 (nM) | Efficacy (vs. CCK-8S) | Cell Line | Source |

| This compound | CCK1R | [125I]-BH-CCK-8S Binding Inhibition | 0.56 ± 0.10 | N/A | 3T3-hCCK1 | glpbio.commedchemexpress.combiocompare.com |

| This compound | CCK2R | Radiolabeled CCK Binding Inhibition | 162 ± 27 | N/A | CHO-hCCK2 | glpbio.commedchemexpress.combiocompare.com |

| This compound | CCK1R | Intracellular Ca2+ Release | 1.38 ± 0.06 | Full | 3T3-hCCK1 | nih.govresearchgate.net |

| CCK-8S | CCK1R | Intracellular Ca2+ Release | 0.5 ± 0.04 | Full | IMR-32 | researchgate.net |

| This compound | CCK1R | Intracellular Ca2+ Release | 5.7 ± 1.9 | Full | IMR-32 | researchgate.net |

| This compound | CCK1R | IP1 Formation | 18 ± 4 | Full | 3T3-hCCK1 | nih.govresearchgate.net |

| CCK-8S | CCK1R | IP1 Formation | 2.7 ± 0.7 | Full | IMR-32 | researchgate.net |

| This compound | CCK1R | IP1 Formation | 6 ± 3.1 | Partial | IMR-32 | researchgate.net |

| This compound | CCK1R | MAPK Activation | N/A | Partial | 3T3-hCCK1 | glpbio.commedchemexpress.combiocompare.comnih.gov |

| This compound | CCK1R | Early Gene Expression (krox 24) | N/A | Partial | 3T3-hCCK1 | glpbio.commedchemexpress.combiocompare.comnih.gov |

Differentiation from Other Nonpeptide CCK1R Agonists and Antagonists

This compound is a member of the thiazole (B1198619) derivative class of nonpeptide CCK1R agonists nih.gov. Its pharmacological profile differentiates it from other nonpeptide CCK1R ligands, including both agonists and antagonists.

Compared to other nonpeptide CCK1R agonists, this compound has been described as a potent and selective compound glpbio.commedchemexpress.combiocompare.comnih.gov. Historically, selective CCK receptor agonists were peptides, but nonpeptide agonists like this compound, along with 1,5-benodiapepine analogues such as GI181771X and GW 5823, have been developed nih.gov. This compound's oral availability is a key characteristic that distinguishes it from peptide agonists like CCK-8S, which typically require injection glpbio.commedchemexpress.combiocompare.comwikipedia.org.

The binding site of this compound on the CCK1R has been investigated through molecular modeling and mutagenesis. It is suggested to interact with a region that overlaps with the binding site of the C-terminal part of CCK nih.govhal.sciencepsu.edu. This is in contrast to some antagonists, which may interact with different or overlapping but distinct regions of the receptor nih.govescholarship.org. The ability of this compound to induce specific intracellular signaling events, such as calcium release and IP1 formation (acting as a full agonist in some systems), further differentiates it from antagonists which block these effects glpbio.commedchemexpress.combiocompare.comnih.govresearchgate.net.

The selectivity profile of this compound for the CCK1R over the CCK2R is also a crucial differentiating factor when compared to less selective or CCK2R-preferring ligands glpbio.commedchemexpress.combiocompare.comnih.gov. For instance, this compound shows significantly lower potency at the CCK2 receptor compared to the CCK1 receptor glpbio.commedchemexpress.combiocompare.com.

Advanced Methodological Approaches in Sr 146131 Research

In Vivo Experimental Design in Animal Models

To understand the physiological effects of SR 146131 on appetite and satiety, researchers employ various behavioral paradigms in animal models. nih.govresearchgate.net These experiments are designed to measure changes in food consumption under different conditions. nih.govresearchgate.net

A common paradigm involves using fasted animals to ensure a robust feeding response. This compound has been shown to dose-dependently reduce food intake in fasted rats and gerbils. medchemexpress.com Another approach uses non-fasted animals in which feeding is pharmacologically stimulated. For instance, after administration of neuropeptide Y (1–36), a potent appetite stimulant, this compound was effective at reducing the induced food intake in rats. medchemexpress.com Studies have also been conducted in marmosets maintained on a restricted diet, where this compound also reduced food consumption. medchemexpress.com

Beyond direct food intake measurement, related physiological effects are also assessed. This compound was found to completely inhibit gastric and gallbladder emptying in mice. medchemexpress.com Furthermore, analysis of brain tissue showed that the compound increases the number of Fos-positive cells in the hypothalamic paraventricular nucleus of rats, a key brain region involved in the regulation of satiety. medchemexpress.com

Table 2: Effect of this compound on Food Intake in Various Animal Models

| Animal Model | Condition | Effect |

|---|---|---|

| Rats | Fasted | Dose-dependent reduction |

| Rats | Non-fasted, Neuropeptide Y-stimulated | Reduction |

| Gerbils | Fasted | Reduction |

This interactive table summarizes the observed effects of this compound on food intake across different animal models and experimental conditions.

Motor Activity and Coordination Tests

The in vivo effects of this compound on motor function have been characterized using a range of behavioral assays in animal models, primarily rodents. These tests are crucial for understanding the compound's central nervous system effects and its potential impact on movement and coordination.

One of the primary methods used is the open field test , which assesses spontaneous locomotor activity and exploratory behavior. Studies have shown that orally administered this compound leads to a reduction in locomotor activity in mice. This hypoactive effect is a key characteristic of the compound's in vivo profile and is typically measured by parameters such as total distance traveled, movement velocity, and time spent mobile versus immobile in the open field arena.

A more targeted investigation into the central motor effects of this compound involved its direct administration into the striatum of mice. This intrastriatal injection was found to elicit contralateral turning behavior, a response often associated with unilateral stimulation of dopamine (B1211576) pathways in the basal ganglia. This finding points to a specific site of action within the motor circuitry of the brain.

| Test | Description | Key Findings with this compound |

|---|---|---|

| Open Field Test | Measures spontaneous locomotor activity and exploration in a novel environment. | Reduced locomotor activity observed in mice following oral administration. |

| Rotarod Test | Assesses motor coordination and balance by measuring the time an animal can stay on a rotating rod. | Specific data for this compound is not detailed, but effects would be anticipated based on locomotor activity reduction. |

| Grip Strength Test | Measures muscular strength of the forelimbs and/or all limbs. | Specific data for this compound is not prominently reported. |

| Intrastriatal Administration | Direct injection into the striatum to assess central motor effects. | Elicited contralateral turning behavior in mice, suggesting an effect on basal ganglia pathways. |

Electrophysiological and Neurochemical Investigations

The mechanisms underlying the behavioral effects of this compound have been further elucidated through electrophysiological and neurochemical studies. These investigations provide insights into how the compound modulates neuronal activity and neurotransmitter systems.

Neurochemical analyses have revealed that orally administered this compound can reduce the levels of cyclic guanosine (B1672433) monophosphate (cGMP) in the cerebellum of rodents. Furthermore, this compound has been shown to antagonize mouth movements induced by the typical antipsychotic drug fluphenazine (B1673473) in rats, suggesting an interaction with dopamine-mediated motor pathways.

In vitro studies have provided a more direct look at the neurochemical signaling pathways affected by this compound. In cell lines expressing the human CCK1 receptor, this compound acts as a full agonist in stimulating intracellular calcium release and inositol (B14025) monophosphate formation. However, it behaves as a partial agonist for the activation of mitogen-activated protein kinase (MAPK) and the expression of the immediate early gene krox 24. In human neuroblastoma cell lines that endogenously express the CCK1 receptor, this compound acts as a partial agonist for both intracellular calcium release and inositol monophosphate formation.

Electrophysiological studies have provided context for the potential effects of CCK1 receptor agonism on key neuronal populations. For instance, the endogenous ligand for the CCK1 receptor, cholecystokinin (B1591339) (CCK), is known to have excitatory effects on dopamine neurons in the ventral tegmental area and substantia nigra. Iontophoretic application of CCK can induce firing in non-firing dopamine neurons. Given that this compound is a potent CCK1 agonist, it is plausible that it could modulate the firing patterns of these neurons, which are critical for motor control and reward processing. Electrophysiological investigations into glutamate (B1630785) and GABA co-transmission have also become increasingly sophisticated, allowing for a detailed analysis of synaptic events, which could be applied to understand the downstream effects of CCK1 receptor activation by compounds like this compound.

| Investigation Type | Method | Key Findings Related to this compound / CCK1 Agonism |

|---|---|---|

| Neurochemical | In vivo cGMP measurement | Reduced cerebellar cGMP levels in rodents. |

| In vitro signaling assays | Full agonist for intracellular Ca2+ release and inositol monophosphate formation in some cell lines; partial agonist in others. | |

| Electrophysiological | In vivo single-unit recording (context from CCK) | The endogenous ligand CCK has excitatory effects on dopamine neurons. |

| Patch-clamp recording (general technique) | Allows for detailed study of synaptic currents (e.g., glutamatergic and GABAergic) that may be modulated by CCK1 receptor activation. |

Prepulse Inhibition (PPI) Protocols for Sensorimotor Gating Evaluation

Prepulse inhibition (PPI) is a neurological phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). It is a widely used translational model to study sensorimotor gating, a neural process that filters out irrelevant stimuli. Deficits in PPI are observed in psychiatric disorders such as schizophrenia, and animal models are used to screen for potential antipsychotic compounds.

The effects of this compound on sensorimotor gating have been evaluated using PPI protocols in rodents. In these protocols, animals are placed in a startle chamber where their startle response to a loud acoustic stimulus is measured, both with and without a preceding weaker acoustic prepulse.

Research has shown that this compound does not significantly affect baseline PPI or the magnitude of the acoustic startle response on its own. However, it demonstrates a significant ability to reverse PPI deficits induced by certain pharmacological agents. Specifically, this compound dose-dependently antagonized the disruption of PPI caused by the NMDA receptor antagonist dizocilpine (B47880) (MK-801) and the serotonin (B10506) 5-HT2A/2C receptor agonist DOI. This is noteworthy because the reversal of NMDA antagonist-induced PPI deficits is a characteristic of atypical antipsychotic drugs.

Interestingly, this compound did not have an effect on the PPI disruption induced by the dopamine agonist amphetamine. This suggests that the antipsychotic-like effects of this compound on sensorimotor gating may not be primarily mediated through a direct modulation of dopamine transmission, but rather through its influence on glutamatergic and serotonergic systems.

| PPI Protocol | Description | Effect of this compound |

|---|---|---|

| Baseline PPI | Measures sensorimotor gating under normal conditions. | No significant effect. |

| Dizocilpine (MK-801)-induced PPI deficit | An NMDA receptor antagonist model of sensorimotor gating deficits relevant to schizophrenia. | Dose-dependently antagonized the deficit. |

| DOI-induced PPI deficit | A serotonin 5-HT2A/2C receptor agonist-induced model of PPI disruption. | Dose-dependently antagonized the deficit. |

| Amphetamine-induced PPI deficit | A dopamine-releasing agent model of PPI disruption. | No significant effect. |

Computational and Structural Biology Techniques

To complement in vivo and in vitro studies, computational and structural biology techniques have been instrumental in defining the molecular interactions between this compound and the CCK1 receptor at an atomic level.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor. For this compound, these methods have been used to construct detailed models of its interaction with the human CCK1 receptor.

Dynamic docking studies, guided by experimental data from mutagenesis experiments, have positioned this compound within the binding pocket of the CCK1 receptor. These simulations suggest that this compound occupies a similar space to the C-terminal tripeptide of the endogenous ligand CCK. This provides a structural explanation for its agonist activity. More recent cryo-electron microscopy (cryo-EM) structures of this compound bound to the CCK1 receptor have provided high-resolution insights into these interactions, confirming the involvement of transmembrane helices TM2–TM4 and TM6–TM7, as well as extracellular loops ECL2–ECL3 in recognizing the compound.

MD simulations further allow for the observation of the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes in the receptor that lead to its activation.

Site-Directed Mutagenesis and Chimeric Receptor Constructs

Site-directed mutagenesis is a technique used to introduce specific amino acid substitutions into a protein to determine the role of individual residues in its function, such as ligand binding or activation. This approach has been extensively used to map the binding site of this compound on the CCK1 receptor.

By systematically replacing specific amino acids in the receptor with alanine (B10760859), researchers have identified several residues that are critical for the agonist potency of this compound. For instance, alanine replacement of Arg336 was shown to affect the potency of this compound. Further mutagenesis studies have highlighted the importance of other residues in this compound binding and receptor activation.

Chimeric receptor constructs , which involve swapping domains between different but related receptors, have also been employed to understand the structural basis for the selectivity of this compound for the CCK1 receptor over the CCK2 receptor. By creating hybrid receptors composed of parts of both CCK1 and CCK2 receptors, researchers can pinpoint the specific regions of the CCK1 receptor that are responsible for its high-affinity interaction with this compound. For example, mutating non-conserved residues in the this compound-binding pocket of CCK1R to their counterparts in CCK2R, such as N98T and L356H, completely abolished the activity of this compound. This demonstrates the crucial role of these specific residues in the subtype selectivity of the compound.

| Technique | Description | Key Findings for this compound |

|---|---|---|

| Molecular Docking and Dynamics | Computational prediction and simulation of the ligand-receptor binding interaction. | This compound binds to a site overlapping with the C-terminus of endogenous CCK, involving multiple transmembrane helices and extracellular loops. |

| Site-Directed Mutagenesis | Systematic mutation of amino acid residues to identify their functional importance. | Identified key residues, such as Arg336, N98, and L356, as crucial for the potency and selectivity of this compound. |

| Chimeric Receptor Constructs | Creation of hybrid receptors to map domains responsible for specific functions. | Revealed that specific residues within the CCK1 receptor are responsible for the selective binding of this compound over the CCK2 receptor. |

Future Research Directions and Translational Perspectives

Elucidation of Full Receptor Activation Mechanisms and Conformational Changes

Understanding the precise molecular mechanisms by which SR 146131 activates or modulates CCK1R, including the associated conformational changes, remains a key area for future research. Studies have indicated that this compound shares a common binding site with the C-terminal portion of endogenous CCK in the human CCK1R, with evidence suggesting a crucial role for specific residues like Met-121 in the activation process nih.govmdpi.comphysiology.orgpsu.edu. Dynamic docking studies with this compound in the CCK1R binding site have provided insights into the interaction region nih.govacs.orgresearchgate.net. Further research could utilize advanced structural techniques such as cryo-electron microscopy (cryo-EM) to obtain higher-resolution structures of CCK1R bound to this compound in different activation states nih.govbiorxiv.org. This would build upon existing structural data for CCK1R bound to peptide agonists and G proteins, providing a more complete picture of the conformational rearrangements triggered by non-peptide modulators like this compound nih.govbiorxiv.org. Investigating the impact of this compound on the coupling of CCK1R to different intracellular signaling pathways (e.g., Gq, Gs, Gi, and β-arrestin) and how this relates to specific conformational changes is also crucial bmglabtech.compsu.edunih.govbiorxiv.org. The observation that this compound, as a PAM, enhances CCK activity by slowing the off-rate of bound hormone suggests complex binding kinetics and receptor dynamics that warrant further investigation nih.govresearchgate.net.

Exploration of Additional Physiological and Pathophysiological Roles

While the role of CCK1R in appetite regulation and satiety is well-established, often investigated using agonists like this compound, further research is needed to fully explore its involvement in other physiological and pathophysiological processes nih.govbmglabtech.comgenedata.comfrontiersin.orgnih.govphysiology.orgfrontiersin.org. This compound, as a selective tool compound, can be instrumental in these investigations researchgate.net. Potential areas for future research include the precise roles of CCK1R in various gastrointestinal functions beyond satiety, such as gastric emptying, intestinal motility, and pancreatic secretion, and how these are modulated by selective agonists nih.govnih.govphysiology.org. The involvement of CCK1R in central nervous system processes, including nociception and memory/learning, also warrants further exploration using selective ligands nih.gov. Furthermore, the potential roles of CCK1R in various disease states, such as inflammatory conditions, pain disorders, and certain types of cancer, could be investigated using this compound as a pharmacological probe nih.govnih.govresearchgate.netingentaconnect.com. Studies have also highlighted the potential link between dysfunctional CCK1R signaling and conditions like cholesterol gallstones and obesity, suggesting avenues for research into how modulators like this compound might address these issues nih.govnih.govresearchgate.netfrontiersin.org.

Development of Advanced Probes and Imaging Agents for CCK1R

The development of advanced probes and imaging agents for CCK1R is essential for both basic research and potential clinical applications. This compound, or derivatives thereof, could serve as a basis for designing such tools. A radioiodinatable photolabile analogue of a compound with similar pharmacology to this compound has been shown to covalently label CCK1R, demonstrating the feasibility of developing labeled probes based on this structural class nih.govresearchgate.net. Future research could focus on synthesizing novel radiolabeled or fluorescent analogues of this compound with high affinity and selectivity for CCK1R researchgate.net. These probes could be used for in vitro studies, such as quantitative receptor binding assays and receptor localization studies, as well as for in vivo imaging techniques like PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography) to visualize CCK1R distribution and occupancy in living subjects researchgate.net. Such imaging agents would be invaluable for understanding the role of CCK1R in various physiological and pathological states and for monitoring the effects of CCK1R-targeted therapies.

Strategic Design of Next-Generation CCK1R Modulators for Research and Therapeutic Development

Building upon the knowledge gained from studying compounds like this compound, future research will involve the strategic design of next-generation CCK1R modulators with tailored pharmacological profiles. The finding that this compound acts as a PAM suggests that allosteric modulation is a viable strategy for targeting CCK1R, potentially offering advantages over orthosteric agonists by preserving the physiological timing of CCK signaling and reducing the likelihood of side effects associated with prolonged receptor activation nih.govresearchgate.netbmglabtech.comgenedata.comfrontiersin.orgfrontiersin.org. Future design efforts could focus on developing novel PAMs with improved potency, efficacy, and selectivity for CCK1R bmglabtech.comgenedata.comfrontiersin.org. Furthermore, exploring the potential for biased agonism, where ligands selectively activate certain signaling pathways downstream of CCK1R, could lead to the development of modulators with more targeted therapeutic effects bmglabtech.com. Computational approaches, such as structure-based drug design utilizing the growing structural data for CCK1R, combined with high-throughput screening and medicinal chemistry, will be crucial in the rational design and optimization of these next-generation CCK1R ligands nih.govresearchgate.netbmglabtech.comgenedata.comresearchgate.netbiorxiv.orgresearchgate.net. The aim is to develop a diverse toolkit of CCK1R modulators, including agonists, antagonists, and allosteric modulators, with precisely defined pharmacological properties for both research purposes and potential therapeutic applications in conditions where CCK1R dysfunction is implicated.

Q & A

Q. How should researchers address conflicting literature on this compound's mechanism of action?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.